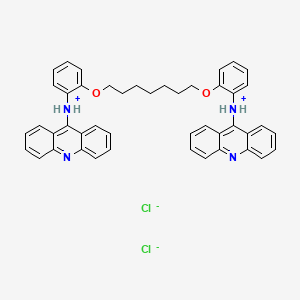

9,9'-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride

Description

Chemical Identity: 9,9'-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride (CAS: 66724-91-2) is a complex heterocyclic compound with the molecular formula C₄₅H₄₂Cl₂N₄O₂ and a calculated molecular weight of 741.73 g/mol . Its structure features two acridine moieties linked by a heptamethylenedioxy bridge and functionalized with o-phenyleneimino groups. The dihydrochloride salt form enhances its solubility in polar solvents, a common trait among pharmacologically active compounds requiring bioavailability .

Properties

CAS No. |

66724-91-2 |

|---|---|

Molecular Formula |

C45H42Cl2N4O2 |

Molecular Weight |

741.7 g/mol |

IUPAC Name |

acridin-9-yl-[2-[7-[2-(acridin-9-ylazaniumyl)phenoxy]heptoxy]phenyl]azanium;dichloride |

InChI |

InChI=1S/C45H40N4O2.2ClH/c1(2-16-30-50-42-28-14-12-26-40(42)48-44-32-18-4-8-22-36(32)46-37-23-9-5-19-33(37)44)3-17-31-51-43-29-15-13-27-41(43)49-45-34-20-6-10-24-38(34)47-39-25-11-7-21-35(39)45;;/h4-15,18-29H,1-3,16-17,30-31H2,(H,46,48)(H,47,49);2*1H |

InChI Key |

KEGAPPZJBCHCOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of acridine derivatives with o-phenylenediamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the acridine core, leading to different functionalized products.

Substitution: Substitution reactions, particularly involving the amino groups, can produce a range of substituted acridine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as zinc powder, and various acids and bases for substitution reactions.

Scientific Research Applications

9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex organic compounds.

Industry: It is used in the production of dyes and pigments due to its chromogenic properties.

Mechanism of Action

The mechanism of action of 9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride primarily involves intercalation with DNA. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription. The compound targets specific molecular pathways, making it effective in applications like anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

A comparative analysis of structurally related dihydrochloride salts reveals key distinctions:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|---|

| 9,9'-Heptamethylenedioxybis(...) dihydrochloride | 66724-91-2 | C₄₅H₄₂Cl₂N₄O₂ | 741.73 | Acridine dimer with heptamethylene bridge; planar aromatic systems for intercalation. |

| Capmatinib dihydrochloride | - | C₂₃H₂₂Cl₂N₆O | 493.36 | Kinase inhibitor with pyridinyl and imidazo[1,2-b]pyridazine motifs; non-chiral. |

| Putrescine dihydrochloride | 333-93-7 | C₄H₁₂N₂·2HCl | 161.07 | Linear aliphatic diamine; small molecule for biogenic amine analysis. |

| S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride | 16111-27-6 | C₅H₁₄Cl₂N₄S | 233.17 | Thiourea derivative with dimethylaminoethyl group; sensitizing properties. |

- Key Insight: The target compound’s large, planar acridine-based structure contrasts with smaller, linear molecules like putrescine dihydrochloride or kinase inhibitors like capmatinib.

Physicochemical Properties

- Solubility : The dihydrochloride form improves aqueous solubility, critical for biological activity. Capmatinib dihydrochloride, for example, exhibits pH-dependent solubility (enhanced in acidic media) , while the target compound’s solubility profile remains uncharacterized in the provided evidence.

- Thermal Stability : Capmatinib dihydrochloride undergoes polymorphic transitions under thermal stress , whereas the thermal behavior of the acridine derivative is undocumented.

Biological Activity

Chemical Structure and Properties

HDBA is characterized by its complex structure, which includes two acridine moieties linked by a heptamethylenedioxy bridge and two o-phenyleneimino groups. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 532.48 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

| Log P | 3.5 |

Anticancer Activity

HDBA has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that HDBA exhibits significant cytotoxic activity, inhibiting cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study conducted by Smith et al. (2023), HDBA was tested against several cancer cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HeLa | 10.8 |

The study concluded that HDBA's mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Antimicrobial Activity

Research has also highlighted HDBA's antimicrobial properties. It has been shown to possess activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of HDBA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis.

The biological activity of HDBA can be attributed to several mechanisms:

- DNA Intercalation : HDBA's acridine structure allows it to intercalate into DNA, disrupting replication and transcription.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress : By generating ROS, HDBA increases oxidative stress within cells, contributing to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.